1-(3-Methanesulfonylphenyl)ethan-1-amine 1-(3-Methanesulfonylphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1191948-14-7
VCID: VC8216177
InChI: InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3
SMILES: CC(C1=CC(=CC=C1)S(=O)(=O)C)N
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

1-(3-Methanesulfonylphenyl)ethan-1-amine

CAS No.: 1191948-14-7

Cat. No.: VC8216177

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methanesulfonylphenyl)ethan-1-amine - 1191948-14-7

Specification

CAS No. 1191948-14-7
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name 1-(3-methylsulfonylphenyl)ethanamine
Standard InChI InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3
Standard InChI Key OZXBHQHDKSSLMS-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)S(=O)(=O)C)N
Canonical SMILES CC(C1=CC(=CC=C1)S(=O)(=O)C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with a methanesulfonyl (-SO₂CH₃) group at the third position and an ethanamine (-CH₂CH₂NH₂) side chain at the first position. The chiral center at the ethanamine carbon gives rise to enantiomers, with the (S)-configuration being more commonly studied . Key structural features include:

  • Molecular Formula: C₉H₁₃NO₂S

  • Molecular Weight: 235.73 g/mol (free base)

  • SMILES Notation: CC@@HN ((S)-enantiomer)

The methanesulfonyl group confers polarity and stability, while the amine group enables hydrogen bonding and nucleophilic reactivity.

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related compounds provide insights into its structural confirmation:

  • ¹H NMR: Signals for aromatic protons appear between δ 7.2–8.3 ppm, while the methanesulfonyl group’s methyl protons resonate at δ 3.0–3.2 ppm .

  • ¹³C NMR: The sulfonyl carbon is observed at δ 44–46 ppm, and the aromatic carbons range from δ 120–140 ppm .

  • HRMS: The (S)-enantiomer’s hydrochloride salt exhibits a molecular ion peak at m/z 235.73 [M+H]⁺ .

Synthesis and Optimization

Reaction Conditions

  • Solvent: Ethanol or dichloromethane under anhydrous conditions .

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation .

  • Temperature: Room temperature to 80°C, depending on the step .

Chemical Reactivity and Derivatives

Functional Group Transformations

The amine and sulfonyl groups enable diverse reactions:

Reaction TypeReagents/ConditionsProducts
AcylationAcetyl chloride, baseN-Acetylated derivative
OxidationH₂O₂, Fe catalystSulfone derivatives
ReductionLiAlH₄Desulfonylated amine

For example, oxidation of the methanesulfonyl group is unlikely under mild conditions due to its stability, but strong oxidants may further modify the aromatic ring.

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, with the sulfonyl group undergoing desulfurization.

  • pH Sensitivity: Stable in neutral to acidic conditions but prone to hydrolysis in strong bases .

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Property Difference
1-(3-Methylsulfanylphenyl)ethan-1-amine -SCH₃ instead of -SO₂CH₃Lower polarity, reduced stability
(R)-Enantiomer Opposite configuration at C1Differing receptor binding affinity

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